Trecetilide
Overview
Description
Trecetilide is a class III antiarrhythmic agent developed for the treatment of atrial flutter and fibrillation. It is known for its effects on the cardiac myocyte membrane, similar to ibutilide . The molecular formula of this compound is C21H37FN2O3S, and it has a molecular weight of 416.594 Da .
Scientific Research Applications
Trecetilide has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents.
Biology: Researchers study its effects on cardiac myocytes to understand its mechanism of action.
Medicine: It is investigated for its potential use in treating various cardiac arrhythmias.
Industry: This compound is used in the pharmaceutical industry for the development of new antiarrhythmic drugs.
Mechanism of Action
Safety and Hazards
The safety data sheet for Trecetilide suggests that it should be handled in a well-ventilated place and contact with skin and eyes should be avoided . It also suggests that dust formation and breathing mist, gas or vapours should be avoided . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and use personal protective equipment .
Preparation Methods
The synthesis of Trecetilide involves several key steps. One of the synthetic routes includes the conversion of a hydroxy derivative into the corresponding fluoro derivative using diethylaminosulfur trifluoride in dichloromethane. This is followed by a reaction with pyridinium p-toluenesulfonate in ethanol to produce 6-fluoro-6-methyl-1-heptanol . Industrial production methods typically involve similar steps but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Trecetilide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Trecetilide is unique among class III antiarrhythmic agents due to its specific molecular structure and mechanism of action. Similar compounds include:
Ibutilide: Shares a similar mechanism of action but differs in molecular structure.
Dofetilide: Another class III antiarrhythmic agent with a different molecular structure and pharmacokinetic profile.
Amiodarone: A widely used antiarrhythmic agent with broader effects on various ion channels.
This compound’s uniqueness lies in its specific targeting of potassium channels and its potential for fewer side effects compared to other agents .
Properties
IUPAC Name |
N-[4-[(1S)-4-[ethyl-(6-fluoro-6-methylheptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37FN2O3S/c1-5-24(16-8-6-7-15-21(2,3)22)17-9-10-20(25)18-11-13-19(14-12-18)23-28(4,26)27/h11-14,20,23,25H,5-10,15-17H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQUKWBLAHJOPX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(C)(C)F)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCC(C)(C)F)CCC[C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10171038 | |
Record name | Trecetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180918-68-7 | |
Record name | Trecetilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180918687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trecetilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10171038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRECETILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R7HJU91EJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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